molecular formula C9H15NO B13157716 1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one

1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one

Cat. No.: B13157716
M. Wt: 153.22 g/mol
InChI Key: GAFIDQYPOBNWQS-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one is a compound of interest in various fields of chemistry and biology. This compound features a cyclopropyl group, an amino group, and a pentenone structure, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds and carbene intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclopropyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one is unique due to its combination of a cyclopropyl group, an amino group, and a pentenone structure. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-4-methylpent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)3-4-8(11)9(10)5-6-9/h1,3-6,10H2,2H3

InChI Key

GAFIDQYPOBNWQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=O)C1(CC1)N

Origin of Product

United States

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